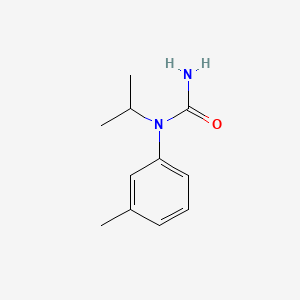
1-Isopropyl-1-(3-tolyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Isopropyl-1-(3-tolyl)urea is a chemical compound with the molecular formula C11H16N2O and a molecular weight of 192.26 g/mol . It is also known by its systematic name, N-(1-Methylethyl)-N-(3-methylphenyl)urea . This compound is characterized by the presence of an isopropyl group and a 3-tolyl group attached to a urea moiety.
Preparation Methods
1-Isopropyl-1-(3-tolyl)urea can be synthesized through various methods. One common synthetic route involves the nucleophilic addition of amines to potassium isocyanate in water without the use of organic co-solvents . This method is simple, mild, and efficient, producing high yields of N-substituted ureas with high chemical purity. The reaction conditions typically involve the use of water as a solvent and potassium isocyanate as the reagent .
Chemical Reactions Analysis
1-Isopropyl-1-(3-tolyl)urea undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can convert this compound into different reduced forms.
Substitution: It can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
1-Isopropyl-1-(3-tolyl)urea has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of various organic compounds.
Biology: This compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Isopropyl-1-(3-tolyl)urea involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
1-Isopropyl-1-(3-tolyl)urea can be compared with other similar compounds, such as:
1-Isopropyl-3-(m-tolyl)urea: This compound has a similar structure but differs in the position of the tolyl group.
1-Isopropyl-3-(p-tolyl)urea: Another similar compound with the tolyl group in the para position.
These compounds share similar chemical properties but may exhibit different reactivity and applications due to the positional differences of the tolyl group.
Properties
CAS No. |
26772-92-9 |
|---|---|
Molecular Formula |
C11H16N2O |
Molecular Weight |
192.26 g/mol |
IUPAC Name |
1-(3-methylphenyl)-1-propan-2-ylurea |
InChI |
InChI=1S/C11H16N2O/c1-8(2)13(11(12)14)10-6-4-5-9(3)7-10/h4-8H,1-3H3,(H2,12,14) |
InChI Key |
BOPFLHYLIGVMGZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)N(C(C)C)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,2,2-Trifluoro-N-[(6-methoxy-3-pyridinyl)methyl]-N-(4-phenoxyphenyl)-ethanesulfonamide](/img/structure/B13743859.png)

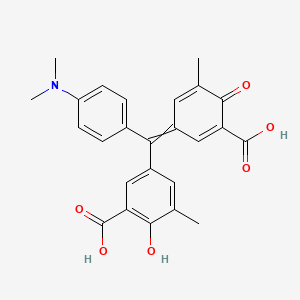
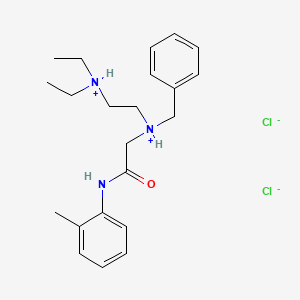
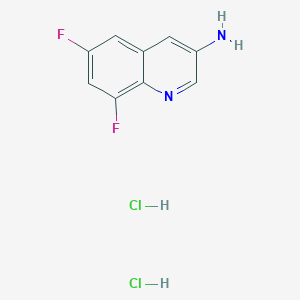

![Silane, trichloro[(ethylphenyl)ethyl]-](/img/structure/B13743901.png)
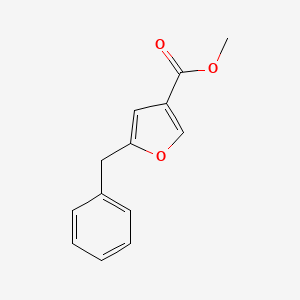
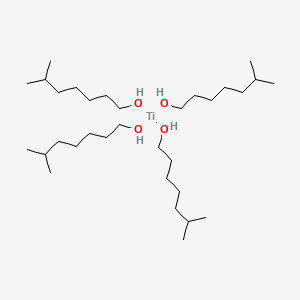
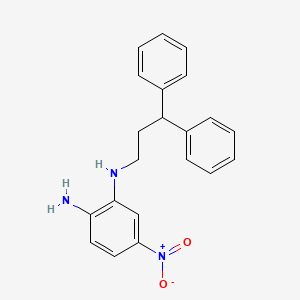
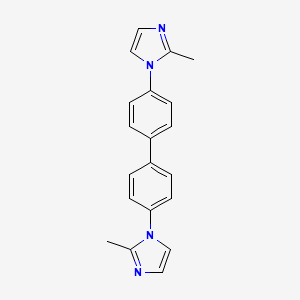
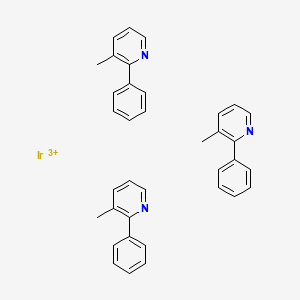

![2-[(1Z)-1-(2-ethylcyclopentylidene)ethyl]pyridine](/img/structure/B13743927.png)
